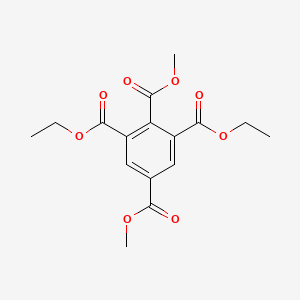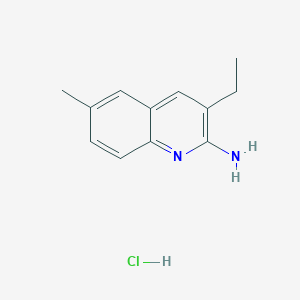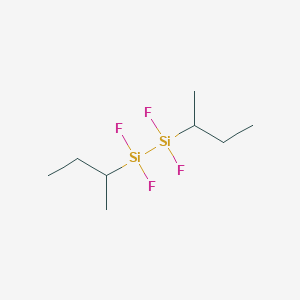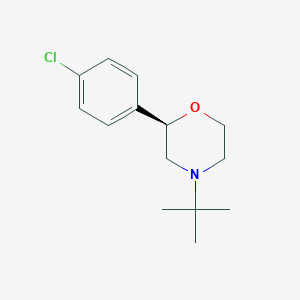
1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate is an organic compound with a complex structure It belongs to the class of aromatic esters, characterized by the presence of multiple ester groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate typically involves the esterification of the corresponding tetracarboxylic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and an excess of ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylic acid.
Reduction: Formation of 1,3-diethyl 2,5-dimethyl benzene-1,2,3,5-tetraol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Diethylbenzene: A simpler aromatic compound with two ethyl groups attached to the benzene ring.
1,3-Dimethylbenzene:
1,3-Diethyl 2,5-dimethylbenzene: A related compound with similar substituents but lacking the ester groups.
Uniqueness
1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate is unique due to the presence of four ester groups, which significantly influence its chemical reactivity and potential applications. The combination of ethyl and methyl groups further adds to its distinct properties compared to other similar compounds.
Properties
CAS No. |
920751-82-2 |
|---|---|
Molecular Formula |
C16H18O8 |
Molecular Weight |
338.31 g/mol |
IUPAC Name |
1-O,3-O-diethyl 2-O,5-O-dimethyl benzene-1,2,3,5-tetracarboxylate |
InChI |
InChI=1S/C16H18O8/c1-5-23-14(18)10-7-9(13(17)21-3)8-11(15(19)24-6-2)12(10)16(20)22-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
YFXAKAPZVKXQQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1C(=O)OC)C(=O)OCC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethoxy-6-(2-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625500.png)
![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)
![2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12625509.png)




![1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12625543.png)


![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile](/img/structure/B12625558.png)



